molecular formula C18H16N4O3 B11988786 5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide

5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide

Cat. No.: B11988786
M. Wt: 336.3 g/mol
InChI Key: JRJKAPPILODPEW-YBFXNURJSA-N
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Description

5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide typically involves the condensation of 5-PH-2H-pyrazole-3-carboxylic acid hydrazide with 2-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, which can influence its activity and mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole-3-carboxylic acid derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Benzylidene hydrazides: Compounds with similar hydrazide and benzylidene moieties may have related chemical properties and applications.

Uniqueness

5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with other molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-14-8-7-13(17(23)9-14)11-19-22-18(24)16-10-15(20-21-16)12-5-3-2-4-6-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

JRJKAPPILODPEW-YBFXNURJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)O

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)O

Origin of Product

United States

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